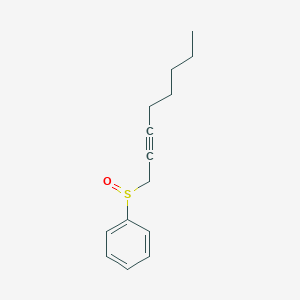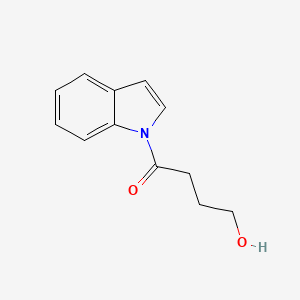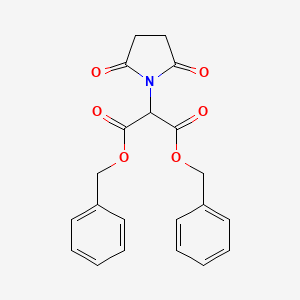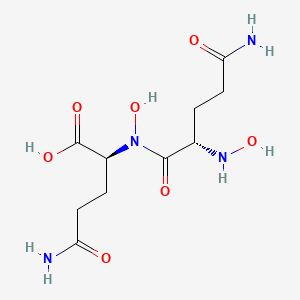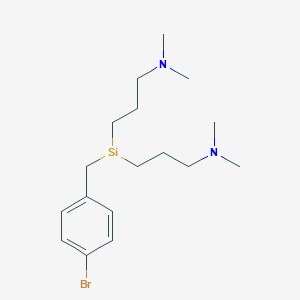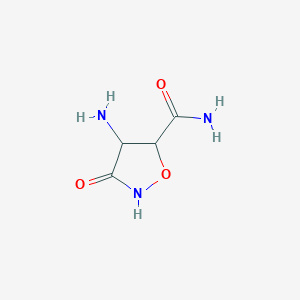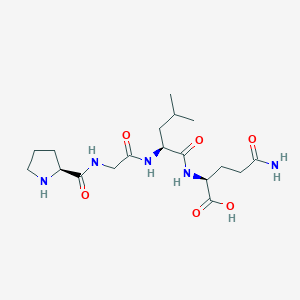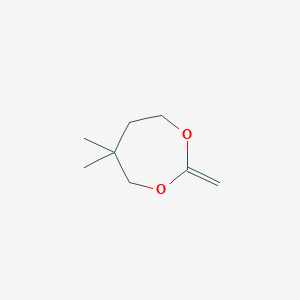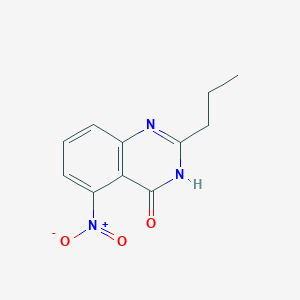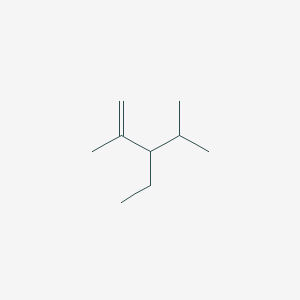
3-Ethyl-2,4-dimethylpent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,4-dimethylpent-1-ene is an organic compound with the molecular formula C9H18. It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the main chain. This compound is part of the larger family of hydrocarbons and is known for its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,4-dimethylpent-1-ene can be achieved through various organic reactions. One common method involves the alkylation of 2,4-dimethylpent-1-ene with ethyl halides under the presence of a strong base. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal oxides can be used to facilitate the alkylation reaction, ensuring higher yields and purity of the final product. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2,4-dimethylpent-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bond results in the formation of 3-Ethyl-2,4-dimethylpentane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed in hydrogenation reactions.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-Ethyl-2,4-dimethylpentanol, 3-Ethyl-2,4-dimethylpentanone, or 3-Ethyl-2,4-dimethylpentanoic acid.
Reduction: Formation of 3-Ethyl-2,4-dimethylpentane.
Substitution: Formation of this compound halides.
Aplicaciones Científicas De Investigación
3-Ethyl-2,4-dimethylpent-1-ene has various applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2,4-dimethylpent-1-ene involves its interaction with various molecular targets. The double bond in the molecule allows it to participate in addition reactions, where it can form new bonds with other atoms or molecules. This reactivity is crucial in its role as an intermediate in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dimethylpent-1-ene
- 3-Ethyl-2,2-dimethylpent-1-ene
- 3-Ethyl-4,4-dimethylpent-1-ene
Uniqueness
3-Ethyl-2,4-dimethylpent-1-ene is unique due to its specific branching and the position of the double bond. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Propiedades
Número CAS |
144503-49-1 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
3-ethyl-2,4-dimethylpent-1-ene |
InChI |
InChI=1S/C9H18/c1-6-9(7(2)3)8(4)5/h8-9H,2,6H2,1,3-5H3 |
Clave InChI |
QAPXEUJSSGQRMT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)
